3-(Methylamino)-4-nitrobenzoic acid
Overview
Description
3-(Methylamino)-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Identification and Structural Features
3-(Methylamino)-4-nitrobenzoic acid, a derivative of nitrobenzoic acid, has been studied for its spectral features using Fourier transform infrared, Raman, and UV–visible techniques. Detailed interpretation of vibrational spectral assignments and geometrical parameters reveal its bioactive conformer is in a planar position. The red-shifted N–H stretching wavenumber describes N–H⋯O intramolecular hydrogen bonding. Vibrational modes contributing to bioactivity, particularly in the benzene ring, have been identified, indicating its potential in antipsychotic drug applications (Julie et al., 2019).
Synthesis Applications
In synthetic chemistry, this compound has been utilized in various synthesis processes. For instance, its role in the synthesis of Dabigatran Etexilate, an anticoagulant drug, has been documented. It's synthesized through a multi-step process involving condensation, catalytic hydrogenation, and acylation, demonstrating its versatility in pharmaceutical synthesis (Guohua, 2013).
Anti-Cancer Activity
A novel application of this compound in cancer research is evident. A heterocyclic compound designed using it as a starting material showed in vitro anti-cancer activity against gastric cancer cell lines. This indicates its potential as a precursor in developing anti-cancer drugs (Liu et al., 2019).
Optical and Nonlinear Optical Properties
In optics, this compound's derivatives have been studied for their nonlinear optical properties. For instance, the compound 4-[4-(N-n-dodecyl-N-methylamino)phenylazo]-3-nitrobenzoic acid (DPNA) showed notable frequency doubling capabilities when used in Langmuir-Blodgett multilayers. This suggests potential applications in optical devices and photonics (Allen et al., 1987).
Thermodynamic Modeling and Solubility
The solubility and thermodynamic properties of this compound and its derivatives have been extensively studied. This research is essential for understanding its behavior in various solvents, which is critical for its application in drug formulation and chemical synthesis (Acree et al., 2017).
Properties
IUPAC Name |
3-(methylamino)-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-6-4-5(8(11)12)2-3-7(6)10(13)14/h2-4,9H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGFPYSYODUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623360 | |
Record name | 3-(Methylamino)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214778-10-6 | |
Record name | 3-(Methylamino)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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